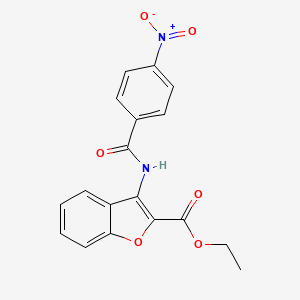

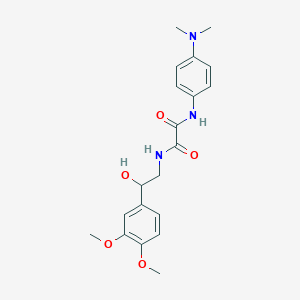

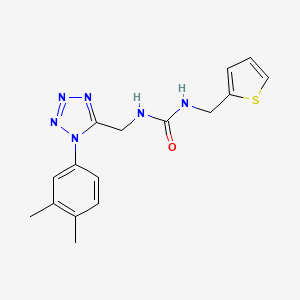

Tert-butyl (3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)propyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “Tert-butyl (3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)propyl)carbamate”, there are related compounds that have been synthesized. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported . This synthesis involved a solvent-free condensation/reduction reaction sequence .

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

Research in organic synthesis explores the development of new methodologies for constructing complex molecules. For instance, the preparation and reaction dynamics of various carbamate compounds have been extensively studied. Techniques such as the Diels-Alder reaction, which allows for the efficient synthesis of cyclic compounds, are central to this area of research. These methods are crucial for the development of pharmaceuticals, agrochemicals, and materials science (Padwa, Brodney, & Lynch, 2003).

Medicinal Chemistry and Drug Design

In medicinal chemistry, tert-butyl carbamate derivatives serve as key intermediates in the synthesis of biologically active compounds. They are pivotal in the synthesis of drugs like omisertinib (AZD9291), highlighting the significance of these chemical entities in developing targeted cancer therapies. The optimized synthetic routes for these intermediates contribute to the efficient production of these drugs, underscoring the importance of carbamate chemistry in medicinal applications (Zhao, Guo, Lan, & Xu, 2017).

Advanced Materials and Catalysis

Tert-butyl carbamate derivatives also find applications in the synthesis of materials and catalysts. For example, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been synthesized for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. Such advancements demonstrate the role of these compounds in catalysis, potentially leading to more efficient and environmentally friendly chemical processes (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Photocatalysis and Light-Driven Chemical Transformations

The photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl carbamate derivatives illustrates the utility of these compounds in light-driven chemical transformations. This research contributes to the development of novel synthetic pathways, enabling the creation of complex molecules under mild conditions, which is highly desirable in green chemistry (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).

Propriétés

IUPAC Name |

tert-butyl N-[3-[(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)amino]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O5/c1-16(2,3)24-15(22)18-8-6-7-17-14(21)11-10-19(4)13(20)9-12(11)23-5/h9-10H,6-8H2,1-5H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOSXSJLFBSRAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC(=O)C1=CN(C(=O)C=C1OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)propyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2586499.png)

![N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide](/img/structure/B2586502.png)

![4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone](/img/structure/B2586503.png)

![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B2586509.png)

![4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B2586515.png)